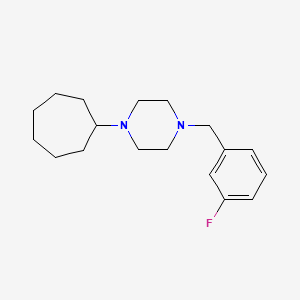

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold has proven to be a "privileged structure" in drug discovery, meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The piperazine nucleus is a versatile pharmacophore that can be readily modified at its two nitrogen atoms to interact with a wide array of biological targets. nih.gov Its presence is noted in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. The basic nature of the piperazine nitrogens can also improve the pharmacokinetic properties of drug candidates, such as their water solubility, which is crucial for bioavailability. nih.gov

The true strength of the piperazine scaffold lies in its structural versatility. The ability to introduce a wide variety of substituents at the N1 and N4 positions allows for the fine-tuning of a molecule's pharmacological profile. This has led to the discovery of piperazine derivatives with a broad spectrum of activities, including:

Anticancer: Many piperazine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govrsc.org

Antipsychotic: The piperazine structure is a key component of several antipsychotic drugs. researchgate.net

Antimicrobial: Derivatives of piperazine have shown promise as antibacterial and antifungal agents. mdpi.com

Anti-inflammatory: Certain piperazine compounds have been investigated for their potential to treat inflammatory diseases. nih.gov

Other CNS activities: The piperazine core is also found in drugs targeting a range of central nervous system disorders.

This wide range of biological activities underscores the continued interest in synthesizing and testing new piperazine derivatives.

Rationale for the Research Focus on 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine

The specific structure of this compound suggests a deliberate design strategy aimed at combining the beneficial properties of its constituent parts to create a novel compound with potentially enhanced or unique pharmacological effects.

Strategic Design Principles for Integrating Cycloheptyl and Fluorobenzyl Moieties

The Cycloheptyl Group: The incorporation of a cycloalkyl group, such as cycloheptyl, can significantly impact a molecule's properties. While smaller cycloalkyl groups like cyclopropyl (B3062369) are more extensively studied for their ability to increase metabolic stability and potency, larger rings like cycloheptyl offer a greater degree of conformational flexibility. researchgate.netnih.gov This flexibility can be advantageous for optimizing the binding of a molecule to its target receptor. The lipophilic nature of the cycloheptyl group can also influence the compound's ability to cross cell membranes.

The 3-Fluorobenzyl Moiety: The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target protein. nih.gov Furthermore, the carbon-fluorine bond is very stable, which can block metabolic pathways and increase the drug's half-life. The position of the fluorine atom on the benzyl (B1604629) ring is also critical. A 3-fluoro substitution, as seen in this compound, can influence the molecule's conformation and electronic distribution in a distinct way compared to other positional isomers.

Hypothetical Advantages of the Specific Substituents in the Context of Piperazine Derivatives

Based on the known properties of its components, several hypothetical advantages can be proposed for this compound:

Enhanced Target Affinity and Selectivity: The combination of the flexible cycloheptyl group and the electronically modified 3-fluorobenzyl moiety could allow for a highly specific and strong interaction with a particular biological target. The conformational freedom of the cycloheptyl ring might enable the molecule to adopt an optimal orientation for binding, while the fluorobenzyl group could engage in specific electronic interactions.

Novel Pharmacological Activity: The unique combination of these specific substituents on the piperazine core could result in a novel pharmacological profile, potentially leading to the discovery of a new therapeutic agent for a variety of diseases, given the broad range of activities observed for piperazine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C18H27FN2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H27FN2/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18/h5-7,14,18H,1-4,8-13,15H2 |

InChI Key |

PMVTWECIMYLYKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cycloheptyl 4 3 Fluorobenzyl Piperazine and Analogues

General Synthetic Strategies for Substituted Piperazine (B1678402) Compounds

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule and to orient pharmacophoric groups in three-dimensional space. mdpi.com Consequently, a diverse array of synthetic methods has been developed for its construction and derivatization. mdpi.com

The construction of the piperazine ring itself can be accomplished through various cyclization strategies. The choice of method often depends on the desired substitution pattern on the carbon atoms of the ring.

Classical approaches often involve the cyclization of linear diamine precursors. researchgate.net A common method builds the piperazine ring from a suitable aniline (B41778) and a diethanolamine (B148213) or a bis-(2-haloethyl)amine. mdpi.com Another foundational strategy involves the double Michael addition of nitrosoalkenes to primary amines, which, after a stereoselective catalytic reductive cyclization of the resulting oxime groups, yields the piperazine core. researchgate.net

Modern synthetic methods have expanded the toolkit for creating carbon-substituted piperazines, which are less common than their N-substituted counterparts. nih.govmdpi.com These advanced strategies offer greater control and access to novel structures. Notable modern approaches include:

Palladium-Catalyzed Cyclization: A modular synthesis using a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components allows for the construction of highly substituted piperazines under mild conditions with high regio- and stereochemical control. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a green and mild alternative to classical methods. mdpi.com For instance, a photoredox CLAP (CarboxyLic Amine Protocol) based on the decarboxylative cyclization between various aldehydes and an amino-acid-derived diamine can generate diverse C2-substituted piperazines. mdpi.com Similarly, SnAP (Stannyl Amine Protocol) chemistry offers a convergent method for synthesizing piperazines from aldehydes. mdpi.com

Ring-Opening Reactions: The cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives is an effective method for generating substituted piperazines. researchgate.net

| Piperazine Ring Synthesis Method | Key Reactants | Description | Reference |

| Classical Cyclization | Aniline and bis-(2-haloethyl)amine/diethanolamine | A traditional method involving the reaction of an aromatic amine with a bifunctional reagent to form the heterocyclic ring. | mdpi.com |

| Double Michael Addition | Primary amines and nitrosoalkenes | Sequential addition of nitrosoalkenes to an amine followed by a reductive cyclization step. | researchgate.net |

| DABCO Ring Opening | DABCO derivatives and nucleophiles | Cleavage of a C-N bond in the bicyclic DABCO structure to yield a piperazine derivative. | researchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl carbonates and diamines | A modern, modular approach that couples two carbons from a propargyl unit with a diamine. | acs.org |

| Photoredox CLAP/SnAP | Aldehydes and diamine precursors | Light-mediated reactions that proceed via radical intermediates to form the piperazine ring with C-substituents. | mdpi.com |

This table provides a summary of selected methods for forming the piperazine ring.

Once the piperazine ring is formed, the introduction of substituents onto the nitrogen atoms is most commonly achieved through N-alkylation or reductive amination. mdpi.com These reactions are fundamental for creating asymmetrically substituted piperazines like the target compound.

N-Alkylation involves the nucleophilic substitution reaction between a piperazine nitrogen and an alkyl halide (e.g., chloride or bromide) or sulfonate. mdpi.com To achieve mono-alkylation, it is often necessary to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net This strategy prevents di-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net

Reductive Amination is another powerful method for N-derivatization that involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov This process forms an intermediate iminium ion which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃). mdpi.comresearchgate.netgoogle.com Reductive amination is often preferred over direct alkylation with halides as it avoids the potential for over-alkylation. researchgate.net

| Derivatization Method | Reactants | Description | Key Features | Reference |

| N-Alkylation | Piperazine, Alkyl Halide, Base | A nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of an alkyl halide. | Often requires a protecting group for mono-substitution. | mdpi.comresearchgate.net |

| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | A two-step, one-pot reaction involving iminium ion formation followed by reduction. | Generally avoids over-alkylation; mild conditions. | mdpi.comnih.gov |

This table outlines the primary methods for introducing substituents onto the nitrogen atoms of a piperazine ring.

Specific Synthetic Pathways to 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine

The synthesis of this compound is logically approached via a sequential N-alkylation strategy. This involves first preparing a mono-substituted piperazine precursor, which is then reacted to introduce the second, different substituent.

The initial step is the synthesis of 1-cycloheptylpiperazine (B1581760). A reliable method for this involves the N-alkylation of a mono-protected piperazine. A synthetic route analogous to the preparation of 1-cyclohexylpiperazine (B93859) can be employed. google.com

The process begins with the reaction of 1-Boc-piperazine with a cycloheptyl halide, such as cycloheptyl bromide, in an organic solvent like acetonitrile (B52724). An inorganic base, for example potassium carbonate, is used to neutralize the acid generated during the reaction. The mixture is heated under reflux to drive the substitution reaction to completion. google.com Following the reaction, the Boc protecting group is removed from the resulting 4-Boc-1-cycloheptylpiperazine intermediate. This is typically achieved under acidic conditions, for instance, by heating with an acid in a suitable solvent, which yields the hydrochloride salt of 1-cycloheptylpiperazine. google.com Finally, neutralization with a strong base and extraction yields the desired 1-cycloheptylpiperazine free base.

With the 1-cycloheptylpiperazine precursor in hand, the final step is the introduction of the 3-fluorobenzyl group. This can be accomplished using either direct N-alkylation or reductive amination.

N-Alkylation Route: 1-cycloheptylpiperazine can be reacted with 3-fluorobenzyl chloride or 3-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF). The nucleophilic secondary amine of the piperazine attacks the benzylic carbon of the 3-fluorobenzyl halide to form the final product.

Reductive Amination Route: Alternatively, 1-cycloheptylpiperazine can be reacted with 3-fluorobenzaldehyde. The reaction, performed in a solvent like dichloromethane (B109758) or methanol, utilizes a reducing agent such as sodium triacetoxyborohydride to convert the initially formed iminium ion into the final tertiary amine product, this compound. mdpi.comnih.gov This method is often advantageous due to its mild conditions and high selectivity.

Optimizing the synthesis of this compound involves fine-tuning the parameters of each step to maximize yield and purity. Key factors include:

Stoichiometry: In the synthesis of the precursor, using a slight excess of the cycloheptyl halide can help ensure complete consumption of the more valuable 1-Boc-piperazine. google.com

Solvent and Base: The choice of solvent and base is critical. Aprotic solvents like acetonitrile or DMF are common for N-alkylation reactions. The base should be strong enough to scavenge the generated acid but not so strong as to cause side reactions.

Temperature and Reaction Time: Reaction kinetics are controlled by temperature. While heating can accelerate the reaction, excessive heat can lead to decomposition or side products. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential to determine the optimal reaction time. google.com

Purification: After each step, purification is crucial. This may involve filtration, extraction, and concentration, followed by techniques like column chromatography or distillation to isolate the product in high purity. google.com For the final product, conversion to a salt (e.g., hydrochloride) can aid in purification and handling.

Advanced Synthetic Considerations for Structural Diversification

The generation of diverse chemical libraries based on a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery. For a molecule such as this compound, advanced synthetic strategies can be employed to systematically modify its structure, allowing for the exploration of the structure-activity relationship (SAR). These approaches include chiral synthesis to access specific stereoisomers of analogues and high-throughput parallel synthesis to rapidly generate large libraries of related compounds.

Chiral Synthesis and Stereoisomer Separation

The parent compound, this compound, is achiral. However, the introduction of substituents on the piperazine or cycloheptyl rings can create chiral centers, necessitating stereoselective synthetic methods or the separation of stereoisomers. The biological activity of piperazine-containing compounds can be highly dependent on their stereochemistry.

The synthesis of enantiomerically pure substituted piperazines is an area of significant research interest. nih.govnih.gov One common strategy involves the use of chiral starting materials, such as optically pure amino acids, which can be converted into chiral 1,2-diamines. nih.govnih.gov These chiral diamines can then undergo cyclization to form the piperazine ring with a high degree of enantiomeric purity. nih.govnih.gov

Another approach is the use of palladium-catalyzed cyclization reactions with enantioenriched substrates. acs.org For instance, the reaction of an enantioenriched bis-sulfonamide with a propargyl carbonate can yield the corresponding chiral piperazine with high yield and stereochemical control. acs.org Should a chiral analogue of this compound be desired, for example, by introducing a methyl group at the 2-position of the piperazine ring, these methodologies could be adapted.

In cases where a racemic or diastereomeric mixture of a chiral analogue is synthesized, separation of the individual stereoisomers is crucial. This is typically achieved through chiral chromatography, using a chiral stationary phase (CSP) that can differentiate between the enantiomers or diastereomers.

Parallel Synthesis and Combinatorial Chemistry for Analogue Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable. mdpi.com These methods allow for the rapid generation of a large number of analogues by systematically varying the substituents on the piperazine core.

A common strategy for the combinatorial synthesis of N,N'-disubstituted piperazines involves a multi-step sequence where the piperazine core is sequentially functionalized. For instance, a piperazine scaffold can be attached to a solid support, allowing for the use of excess reagents and simplified purification. One nitrogen of the piperazine can be acylated with a diverse set of carboxylic acids, followed by cleavage from the support and subsequent alkylation or reductive amination on the other nitrogen with a library of aldehydes or alkyl halides. nih.gov

Liquid-phase combinatorial synthesis offers an alternative to solid-phase methods. nih.gov In this approach, a soluble polymer support is used, which allows the reaction to occur in solution while still enabling easy purification by precipitation of the polymer-bound product. nih.gov This methodology has been successfully applied to the synthesis of benzylpiperazine libraries. nih.gov

Mechanistic Investigations of Biological Activity of 1 Cycloheptyl 4 3 Fluorobenzyl Piperazine

In Vitro Pharmacological Characterization and Target Engagement

In vitro pharmacological studies are crucial for characterizing the interaction of a compound with biological targets. For piperazine (B1678402) derivatives, these studies often involve assessing their binding affinity for various receptors and their ability to inhibit enzymes.

Piperazine derivatives are known to interact with a wide range of G-protein coupled receptors (GPCRs) and transporters. The specific substitutions on the piperazine ring are key determinants of a compound's affinity and selectivity for these targets.

Analogs of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine have shown significant affinity for several key central nervous system receptors. For instance, derivatives of 1-cyclohexyl-piperazine have been identified as potent ligands for sigma (σ) receptors and opioid receptors. One notable example is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45), which is a potent agonist at the µ-opioid receptor. nih.govnih.gov Fluorinated derivatives of MT-45 have demonstrated even higher potency for µ-opioid receptors in terms of inhibiting cAMP accumulation and β-arrestin2 recruitment. nih.gov

Furthermore, compounds with a cyclohexyl-piperazine structure have been developed as high-affinity ligands for sigma receptors. nih.govwustl.edu For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a benzylpiperazine derivative, has shown very high affinity for the σ1 receptor with a Ki value of 1.6 nM and a high selectivity over the σ2 receptor. nih.gov

The benzylpiperazine moiety itself is known to interact with dopaminergic and serotonergic systems. wikipedia.org Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have displayed high affinity for the human cloned D4 receptor. capes.gov.br Additionally, indolylcyclohexylpiperazine analogs have been characterized as potent partial agonists at the dopamine (B1211576) D2 receptor. acs.org

The following table summarizes the receptor binding affinities of some structural analogs of this compound.

| Compound Name | Receptor Target | Binding Affinity (Ki) | Reference |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | 1.6 nM | nih.gov |

| 1-(2-methoxyphenyl)piperazine derivative (benzamide) | D4 | 1.3 nM | capes.gov.br |

| 1-(2-methoxyphenyl)piperazine derivative (ketone) | D4 | 1.7 nM | capes.gov.br |

| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ2 | 10.8 nM | wustl.edu |

The 4-fluorobenzylpiperazine moiety present in the target compound suggests a potential for interaction with various enzymes. Studies on related compounds have demonstrated inhibitory activity against specific enzymes. For example, a series of compounds based on a 4-fluorobenzylpiperazine scaffold were evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov One competitive inhibitor from this series, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibited an IC50 of 0.18 µM against tyrosinase from Agaricus bisporus. nih.gov

While direct enzyme inhibition data for this compound is not available, the findings for its analogs suggest that it could be a candidate for screening against various enzymatic targets.

| Compound Name | Enzyme Target | Inhibition (IC50) | Reference |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 µM | nih.gov |

| A piperazine based benzamide (B126) derivative (L19) | Glioblastoma Cells | 0.15 µM (C6), 0.29 µM (U87-MG), 1.25 µM (U251) | nih.gov |

Cell-based functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). For analogs of this compound, such assays have been instrumental in defining their pharmacological profiles.

For example, fluorinated derivatives of MT-45 were found to be potent agonists at the µ-opioid receptor, as demonstrated by their ability to inhibit cAMP accumulation and promote β-arrestin2 recruitment in cells expressing the receptor. nih.gov In contrast, some benzylpiperazine derivatives have been identified as σ1 receptor antagonists. nih.gov

Indolylcyclohexylpiperazine analogs have been shown to be partial agonists at the dopamine D2 receptor, stimulating [3H]thymidine uptake in cells transfected with the human D2 receptor to about 70% of the level of a full agonist. acs.org

These findings highlight the diverse functional activities that can be exhibited by compounds with a substituted piperazine core, ranging from full agonism to partial agonism and antagonism, depending on the specific substituents and the receptor target.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves identifying the specific protein targets and how the ligand interacts with them.

For the analogs of this compound, specific protein targets have been identified through binding and functional studies. As mentioned, these include µ-opioid receptors, dopamine D2 and D4 receptors, and sigma receptors. nih.govnih.govcapes.gov.bracs.orgacs.org

Molecular modeling and docking studies on some of these analogs have provided insights into their binding modes. For instance, docking analysis of a 4-fluorobenzylpiperazine-based tyrosinase inhibitor suggested its binding mode within the catalytic site of the enzyme. nih.gov Similarly, for a novel cannabinoid CB1 receptor inverse agonist from the benzhydryl piperazine class, docking and mutational analysis indicated interactions with the receptor that are similar to those of known inverse agonists. acs.org

The distinction between allosteric and orthosteric binding is a key aspect of a drug's mechanism of action. Orthosteric ligands bind to the same site as the endogenous ligand, directly competing with it. acs.org In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the protein's activity. wikipedia.orgacs.org

While there is no specific information to classify this compound as an allosteric or orthosteric ligand, studies on related GPCR ligands have explored this aspect. For example, in the context of the S1P3 receptor, researchers have identified both allosteric agonists and bitopic antagonists that occupy both the orthosteric and an allosteric site. wikipedia.org The potential for piperazine derivatives to act as allosteric modulators is an area of active research, as allosteric drugs can offer greater selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. acs.org

Cellular and Subcellular Mechanistic Studies

There are no available studies that have investigated the effects of This compound on intracellular signaling cascades. Scientific inquiry into how a compound modulates signaling pathways—such as MAP kinase, PI3K/Akt, or cAMP-dependent pathways—is fundamental to understanding its mechanism of action. This typically involves a series of experiments, including western blotting, reporter gene assays, and phosphoproteomics, to identify and quantify changes in the phosphorylation state and activity of key signaling proteins upon cellular exposure to the compound. Without such studies, no data can be presented on the signaling pathways modulated by This compound .

Information regarding the subcellular localization and distribution of This compound is not available in the scientific literature. Determining where a compound accumulates within a cell (e.g., in the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm) is crucial for identifying its potential molecular targets and understanding its biological effects. Techniques commonly used for these investigations include fluorescence microscopy with tagged versions of the compound or cell fractionation followed by analytical quantification. As no such research has been published for This compound , no data on its distribution patterns within cells can be provided.

Pre Clinical Evaluation and Lead Optimization Strategies for 1 Cycloheptyl 4 3 Fluorobenzyl Piperazine

In Vitro Biological Screening and Potency Assessment

The initial step in evaluating the therapeutic potential of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine involves extensive in vitro biological screening. This process aims to identify and characterize the compound's biological activity at the cellular and molecular level, providing a preliminary indication of its potential therapeutic applications.

Evaluation in Disease-Relevant Cell Models (e.g., antimicrobial, anticancer, antiviral, CNS activity in appropriate in vitro systems)

Given the broad spectrum of biological activities associated with piperazine (B1678402) derivatives, this compound would be subjected to a battery of in vitro assays across various disease models.

Antimicrobial Activity: Piperazine-containing compounds have demonstrated notable antimicrobial properties. To assess this potential, this compound would be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) would be determined using methods like broth microdilution. While specific data for the title compound is not available, related N-benzylpiperazine derivatives have shown activity against various bacterial strains. For instance, certain derivatives have exhibited MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Table 1: Representative Antimicrobial Activity of Analogous Piperazine Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-Aryl Piperazine Derivative | Staphylococcus aureus | 16 |

| N-Alkyl Piperazine Derivative | Escherichia coli | 32 |

| Substituted Benzylpiperazine | Pseudomonas aeruginosa | 64 |

Anticancer Activity: The piperazine scaffold is a common feature in many anticancer agents. The cytotoxic potential of this compound would be evaluated against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60). Assays like the MTT or SRB assay would be employed to determine the half-maximal inhibitory concentration (IC50). For example, novel vindoline-piperazine conjugates have shown significant antiproliferative effects, with some derivatives exhibiting IC50 values in the low micromolar range against breast and lung cancer cell lines. nih.gov

Table 2: Representative Anticancer Activity of Analogous Piperazine Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | 1.00 |

| Vindoline-Piperazine Conjugate | HOP-92 (Lung) | 1.35 |

| Phenylpiperazine Derivative | DU-145 (Prostate) | 14.1 |

Antiviral Activity: The evaluation of antiviral activity would involve screening against a range of viruses in appropriate host cell lines. The ability of the compound to inhibit viral replication would be quantified by measuring parameters like viral load reduction or cytopathic effect inhibition.

CNS Activity: Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with many approved drugs for psychiatric disorders containing this moiety. nih.gov The potential CNS activity of this compound would be investigated using in vitro models such as receptor binding assays for various neurotransmitter receptors (e.g., dopamine (B1211576), serotonin) and enzyme inhibition assays. For instance, virtual screening studies have explored piperazine derivatives as inhibitors of human acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.govnih.gov

High-Throughput Screening Methodologies for Biological Activity

To efficiently screen large numbers of compounds and identify potential lead candidates, high-throughput screening (HTS) methodologies are employed. These automated platforms allow for the rapid testing of compound libraries against specific biological targets or in cell-based assays. For a novel compound like this compound, HTS would be instrumental in broadly assessing its biological activity profile.

HTS can be utilized for:

Target-based screening: Assessing the compound's interaction with specific enzymes, receptors, or other proteins implicated in a disease.

The development of focused compound libraries, such as those designed for anticancer or CNS activity, can enhance the efficiency of HTS campaigns. These libraries contain compounds with physicochemical properties optimized for specific therapeutic areas, increasing the probability of identifying promising hits.

Computational Drug Design and Predictive Modeling in Lead Optimization

Computational approaches are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, in silico methods would be employed to understand its structure-activity relationships (SAR) and predict its drug-like properties.

Virtual Screening and Ligand-Based Pharmacophore Modeling

Virtual screening involves the computational screening of large compound libraries against a biological target to identify potential hits. This can be done through two main approaches:

Structure-based virtual screening: This method utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

Ligand-based virtual screening: When the structure of the target is unknown, this approach uses the structures of known active compounds to identify new molecules with similar properties.

Pharmacophore modeling is a key component of ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For piperazine derivatives, pharmacophore models have been developed to guide the design of ligands for various targets, including the serotonin transporter.

In silico Prediction of Absorption, Distribution, Metabolism (excluding specific pharmacokinetic profiles)

Early assessment of a compound's absorption, distribution, and metabolism (ADM) properties is crucial to avoid late-stage failures in drug development. In silico models can predict these properties based on the compound's chemical structure. For this compound, computational tools would be used to estimate parameters such as:

Solubility: A key factor influencing oral absorption.

Lipophilicity (logP): Affects membrane permeability and distribution.

Membrane permeability: Prediction of passage across biological membranes, including the blood-brain barrier.

Metabolic stability: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Various software and online platforms are available to perform these predictions, aiding in the early identification of potential liabilities and guiding the design of analogs with improved ADM properties. nih.govmdpi.comnih.govresearchgate.net

Translational Research Perspectives (focused on pre-clinical model development)

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. A critical aspect of this is the development of preclinical models that can accurately predict the efficacy and safety of a drug candidate in humans.

For a compound like this compound, the choice of preclinical models would depend on the primary therapeutic area identified during in vitro screening.

Antimicrobial Drug Discovery: Preclinical models for antimicrobial agents include in vitro biofilm models to assess activity against bacterial communities and in vivo models such as the mouse neutropenic thigh infection model to evaluate efficacy in a systemic infection. nih.govasm.orgresearchgate.netasm.org

Anticancer Drug Development: A variety of preclinical cancer models are available, ranging from 2D and 3D in vitro cell cultures and organoids to in vivo xenograft and patient-derived xenograft (PDX) models in mice. mdpi.comnih.govnih.govaacrjournals.orgjci.org These models help in evaluating antitumor activity and identifying biomarkers of response.

CNS Drug Discovery: The development of drugs for CNS disorders is particularly challenging due to the complexity of the brain and the presence of the blood-brain barrier. Preclinical models for CNS drugs include in vitro models using human induced pluripotent stem cell (iPSC)-derived neurons, as well as various animal models that aim to recapitulate aspects of human neurological and psychiatric diseases. synapcell.comnih.govoup.comcatapult.org.ukcambridge.org

The successful preclinical development of this compound will rely on a carefully integrated strategy that combines robust in vitro screening, insightful computational modeling, and the use of clinically relevant preclinical models. This comprehensive approach will be essential to unlock the therapeutic potential of this novel piperazine derivative.

Development and Validation of Pre-clinical Animal Models for Efficacy Studies

There is no available information in the public domain detailing the development and validation of pre-clinical animal models specifically for efficacy studies of this compound. The selection and validation of an animal model are intrinsically linked to the compound's mechanism of action and its intended therapeutic target, neither of which has been publicly disclosed for this compound.

Identification and Validation of Biomarkers for Pre-clinical Efficacy Assessment

No studies have been published that identify or validate any biomarkers for the pre-clinical efficacy assessment of this compound. The identification of relevant biomarkers is a critical step in drug development, allowing researchers to measure the pharmacological response to a compound. Without any information on the biological activity of this compound, no associated biomarkers have been reported.

Future Directions and Research Gaps in the Study of 1 Cycloheptyl 4 3 Fluorobenzyl Piperazine

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of 1,4-disubstituted piperazines is a well-established area of organic chemistry, with several reliable methods available. mdpi.com Typically, the synthesis of compounds like 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine would involve the N-alkylation of a suitable piperazine (B1678402) precursor. wikipedia.org Future research could focus on optimizing these synthetic strategies to improve efficiency, reduce costs, and enhance environmental sustainability.

Key areas for future synthetic exploration include:

Development of Convergent Synthetic Pathways: Designing synthetic routes where the cycloheptyl and 3-fluorobenzyl moieties are introduced in the final steps can facilitate the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems, and reaction conditions will be essential for developing environmentally benign manufacturing processes. This could involve exploring microwave-assisted synthesis or flow chemistry techniques.

Novel Derivatization Strategies: Future derivatization efforts should focus on systematically modifying the cycloheptyl and 3-fluorobenzyl groups to probe the chemical space around the piperazine core. For instance, the introduction of various substituents on the benzyl (B1604629) ring or alterations in the size and nature of the cycloalkyl group could significantly impact biological activity. tandfonline.com The insights from SAR studies on related piperazine-containing compounds suggest that such modifications can fine-tune the pharmacological profile. nih.gov

A proposed area for derivatization is the systematic exploration of bioisosteric replacements for the cycloheptyl and 3-fluorobenzyl groups to improve pharmacokinetic and pharmacodynamic properties.

| Modification Strategy | Rationale | Potential Impact |

| Varying the cycloalkyl ring size | To probe the steric requirements of the binding pocket. | Enhanced binding affinity and selectivity. |

| Introducing heteroatoms into the cycloalkyl ring | To introduce hydrogen bonding capabilities and alter polarity. | Improved solubility and metabolic stability. |

| Substitution on the benzyl ring | To modulate electronic properties and explore additional binding interactions. | Increased potency and target selectivity. |

| Replacement of the benzyl group with other aromatic or heteroaromatic systems | To explore different pharmacophoric features. | Discovery of novel biological activities. |

This table is illustrative and based on general medicinal chemistry principles for piperazine derivatives.

Advanced Computational Chemistry Applications for Enhanced Predictive Power

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into ligand-protein interactions and predicting the properties of novel compounds. nih.govrsc.org For this compound, where the biological targets are not yet fully elucidated, computational approaches can play a pivotal role in guiding experimental work.

Future computational research should encompass:

Target Prediction and Virtual Screening: Employing reverse docking and pharmacophore modeling techniques to screen this compound against a wide range of known protein structures can help identify potential biological targets.

Molecular Dynamics (MD) Simulations: Once potential targets are identified, MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the binding mode and the stability of the interaction. rsc.org

Free Energy Perturbation (FEP): This advanced computational method can be used to accurately predict the change in binding affinity resulting from small chemical modifications to the lead compound. youtube.com This would be invaluable in prioritizing the synthesis of new derivatives with improved potency.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for the early-stage evaluation of drug-likeness and for identifying potential liabilities that need to be addressed through chemical modification. jneonatalsurg.com

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Prediction of binding poses at various receptors. | Identification of key interacting residues and potential biological targets. |

| Molecular Dynamics | Simulation of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes. |

| Free Energy Perturbation | Calculation of relative binding affinities of analogs. | Rational design of more potent compounds. |

| QSAR (Quantitative Structure-Activity Relationship) | Building models to correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. |

This table outlines potential applications of computational chemistry in the study of this compound.

Discovery of Unexplored Biological Targets and Pathways

The piperazine scaffold is present in drugs targeting a wide variety of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov A significant research gap for this compound is the lack of knowledge about its specific biological targets and the pathways it modulates.

Future research should focus on:

Broad-Based Phenotypic Screening: Initial screening in a variety of cell-based assays representing different disease areas (e.g., oncology, neuroscience, inflammation) could reveal unexpected biological activities.

Target-Based Screening: Screening against panels of known receptors and enzymes, particularly those known to interact with other piperazine-containing ligands (e.g., serotonin, dopamine (B1211576), sigma, and histamine (B1213489) receptors), is a logical next step. nih.gov

Chemoproteomics and Affinity-Based Target Identification: The use of chemical probes derived from this compound in combination with mass spectrometry can be a powerful approach to identify its direct binding partners in a cellular context.

The diverse activities of structurally related piperazine compounds highlight the potential for discovering novel targets for this compound.

Development of Highly Selective Ligands for Defined Receptor Subtypes

Once a primary biological target for this compound is identified, a critical area of future research will be the development of analogs with high selectivity for specific receptor subtypes. This is crucial for minimizing off-target effects and improving the therapeutic index.

Strategies to achieve high selectivity include:

Structure-Guided Drug Design: Utilizing the crystal structure of the target receptor, if available, or a homology model, to design modifications that enhance interactions with the desired subtype while reducing binding to others.

Systematic SAR Studies: A comprehensive SAR campaign, guided by computational modeling, to understand how different structural features of the molecule contribute to affinity and selectivity.

In Vitro Selectivity Profiling: Rigorous testing of newly synthesized analogs against a panel of closely related receptor subtypes to quantify their selectivity.

The development of highly selective ligands is a key step in translating a lead compound into a viable drug candidate.

Potential for Polypharmacology and Multi-target Directed Ligand Design

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. benthamscience.com Polypharmacology, the ability of a single compound to modulate multiple targets, is now seen as a desirable attribute for treating such diseases. acs.org The piperazine scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). researchgate.netacs.org

Future research in this area could explore:

Identifying Synergistic Target Combinations: Investigating whether this compound or its derivatives can modulate multiple targets that are relevant to a specific disease, such as Alzheimer's disease, where targeting both acetylcholinesterase and beta-amyloid aggregation is a promising strategy. jneonatalsurg.comnih.gov

Rational Design of MTDLs: Consciously designing derivatives that are optimized to interact with two or more specific targets. This involves a careful balance of the structural features required for each interaction.

The potential for this compound to serve as a scaffold for MTDLs represents an exciting and largely unexplored frontier in its research and development.

Q & A

Q. 1.1. What are the key considerations for synthesizing 1-cycloheptyl-4-(3-fluorobenzyl)piperazine with high purity and yield?

Answer: Synthesis typically involves nucleophilic substitution and alkylation reactions. For example, piperazine derivatives are often synthesized via reaction of a primary amine (e.g., 3-fluorobenzyl chloride) with a cycloheptyl-substituted intermediate under controlled conditions. Key steps include:

- Using DMF as a solvent and K₂CO₃ as a base to facilitate alkylation .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) .

- Purification via column chromatography (silica gel, ethyl acetate:hexane 1:8) to isolate the product .

Yield optimization requires precise stoichiometry, inert atmosphere, and temperature control (e.g., room temperature for 6–7 hours) .

Q. 1.2. How do structural modifications (e.g., cycloheptyl or fluorobenzyl groups) influence the compound’s toxicity and biological activity?

Answer:

- Cycloheptyl groups enhance lipophilicity, potentially improving membrane permeability but may reduce solubility.

- 3-Fluorobenzyl substitution introduces electron-withdrawing effects, which can modulate receptor binding affinity .

Studies on modified piperazine derivatives show that bulky substituents (e.g., cycloheptyl) correlate with lower acute toxicity (LD₅₀ > 500 mg/kg in rodent models) but may reduce target-specific activity . Elemental analysis and spectral data (e.g., NMR, IR) are critical for confirming structural integrity post-modification .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. local anesthetic effects) of piperazine derivatives?

Answer: Contradictions often arise from divergent assay conditions or structural nuances. Strategies include:

- Dose-response profiling : Compare EC₅₀ values across assays. For example, antiplatelet activity may dominate at lower concentrations, while anesthetic effects require higher doses .

- Receptor binding studies : Use radioligand displacement assays to identify off-target interactions (e.g., serotonin or dopamine receptors) .

- In silico validation : Molecular docking can predict binding affinities to targets like COX-1 (antiplatelet) or sodium channels (anesthetic) .

Q. 2.2. What methodologies are effective for establishing structure-activity relationships (SAR) in this compound analogs?

Answer:

- Systematic substituent variation : Replace the 3-fluorobenzyl group with electron-donating (e.g., -OCH₃) or bulky (e.g., -CF₃) groups to assess steric/electronic effects .

- Biological assays : Test analogs against in vitro targets (e.g., iNOS, NF-κB) and correlate activity with structural features. For example:

| Substituent Position | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 4-Methylpiperazine | 0.015 μM (PLpro inhibition) | Optimal activity |

| 3-Trifluoromethyl | 3.28 μM (Antimalarial) | Steric hindrance reduces potency |

Q. 2.3. How can target selectivity be improved to minimize off-target effects in neurological applications?

Answer:

- Bivalent ligand design : Link two pharmacophores via a spacer (e.g., 2–6 carbons) to enhance D3 receptor selectivity over D2 .

- Metabolic profiling : Use liver microsome assays to identify metabolites causing off-target toxicity .

- Cryo-EM studies : Resolve binding poses in complex with dopamine transporters (DAT) to guide selective modifications .

Q. 2.4. What experimental approaches validate computational predictions of anti-inflammatory or anticancer activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against COX-2 or PLpro to confirm computational docking results .

- Transcriptomic profiling : RNA sequencing of treated cells can identify pathways (e.g., NF-κB or MAPK) modulated by the compound .

- Xenograft models : Evaluate in vivo efficacy in murine cancer models, correlating tumor regression with predicted targets .

Methodological Challenges

Q. 3.1. How can researchers address discrepancies between in vitro and in vivo toxicity profiles?

Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue-specific accumulation and clearance rates .

- Toxicogenomics : Identify genes (e.g., CYP450 isoforms) responsible for metabolic activation of prodrugs .

- Species-specific assays : Compare rodent and human hepatocyte responses to account for metabolic differences .

Q. 3.2. What analytical techniques are critical for detecting and quantifying this compound in complex matrices?

Answer:

- LC-MS/MS : Use a C18 column and ESI+ mode for quantification in plasma or tissue homogenates .

- NMR-based metabolomics : Track compound-derived metabolites using ¹H-¹³C HSQC experiments .

- GC-EI-MS : Identify fragmentation patterns for structural confirmation in forensic samples (e.g., 70 eV ionization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.